4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Molecular Structure Analysis
The molecular structure of similar compounds was determined by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS .Scientific Research Applications
Antiallergy Activity
A study conducted by Hargrave, Hess, and Oliver (1983) investigated the antiallergy activity of N-(4-substituted-thiazolyl)oxamic acid derivatives, related in structure to the chemical , revealing significant potency in the rat PCA model compared to disodium cromoglycate. These findings indicate potential applications of structurally similar compounds in developing antiallergy therapeutics Hargrave, K. D., Hess, F. K., & Oliver, J. T. (1983).
Antifungal Agents
Research by Narayana et al. (2004) on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives, which share a resemblance to the given chemical structure, suggested these compounds as potential antifungal agents. The synthesized compounds were evaluated for their antifungal activity, underscoring the relevance of similar compounds in antifungal drug development Narayana, B., Vijaya Raj, K. K., Ashalatha, B. V., Kumari, N., & Sarojini, B. (2004).
Schistosomicidal Activity
A study on the synthesis and in vitro evaluation of new benzothiazole derivatives, including N-(4-Acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)-N-benzothiazol-2-yl-acetamides, by Mahran et al. (2007), identified compounds with potent schistosomicidal activity against Schistosoma mansoni, comparable to praziquantel. This highlights the potential of similar structures in crafting new classes of schistosomicidal agents Mahran, M., William, S., Ramzy, F., & Sembel, A. M. (2007).
Antimicrobial Activity
Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives, revealing significant antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains. This suggests that compounds with similar structural features could serve as promising leads in the development of new antimicrobial agents Anuse, D. G., Mali, S. N., Thorat, B., Yamgar, R., & Chaudhari, H. K. (2019).
Anticancer Agents
Fahim and Shalaby (2019) explored the synthesis and biological evaluation of novel benzenesulfonamide derivatives, demonstrating their potential as anticancer agents through in vitro studies. The research indicates the utility of structurally related compounds in anticancer drug discovery, highlighting their efficacy against various cancer cell lines Fahim, A. M., & Shalaby, M. A. (2019).
Mechanism of Action
Target of Action
The primary targets of 4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of cholinesterase and lipoxygenase enzymes can lead to a decrease in the breakdown of certain neurotransmitters and a reduction in the production of inflammatory mediators, respectively .
Biochemical Pathways
The compound affects the cholinergic and lipoxygenase pathways. By inhibiting cholinesterase, it increases the availability of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting lipoxygenase, it reduces the production of leukotrienes, which are involved in inflammatory responses .
Result of Action
The inhibition of cholinesterase and lipoxygenase enzymes by this compound can lead to potential therapeutic effects. For instance, increased acetylcholine levels can potentially improve cognitive function, making this compound a potential therapeutic agent for Alzheimer’s disease . Additionally, the reduction in leukotriene production can potentially alleviate inflammatory responses .
Future Directions
The future directions for “4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide” and similar compounds could involve further exploration of their potential as therapeutic agents for Alzheimer’s disease . More research is needed to fully understand their mechanisms of action and to assess their safety and efficacy in clinical settings.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as those containing benzodioxin and thiazole rings, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules and alter biochemical reactions .
Cellular Effects
Similar compounds have been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . These effects can lead to changes in cell growth, differentiation, and survival .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through interactions with specific biomolecules, leading to changes in enzyme activity, gene expression, and other biochemical processes .
Properties
IUPAC Name |
4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-12(23)13-2-4-14(5-3-13)19(24)22-20-21-16(11-27-20)15-6-7-17-18(10-15)26-9-8-25-17/h2-7,10-11H,8-9H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFGYYFRRUMAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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